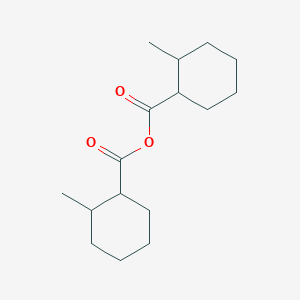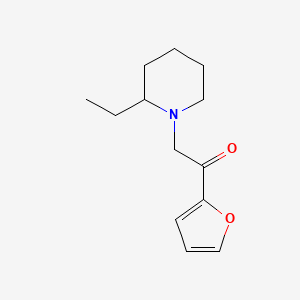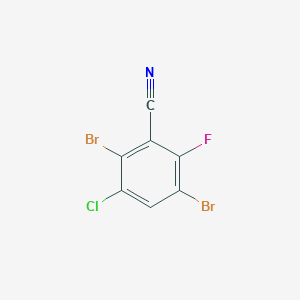![molecular formula C7H3Br2NO B12863077 2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)
2,4-Dibromobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with two bromine atoms at the 2 and 4 positions. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine atoms enhances the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The bromination process selectively introduces bromine atoms at the 2 and 4 positions of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 2,4-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reduction of this compound can yield debrominated products. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.
Major Products Formed:
Substitution: 2,4-Dimethoxybenzo[d]oxazole
Oxidation: 2,4-Dibromo-1,3-oxazole
Reduction: Benzo[d]oxazole
科学的研究の応用
2,4-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research into this compound derivatives has shown promise in developing new therapeutic agents. Its derivatives are explored for their potential to inhibit specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its brominated structure contributes to the stability and color properties of these products.
作用機序
The mechanism of action of 2,4-Dibromobenzo[d]oxazole and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific derivative and its intended application.
類似化合物との比較
2-Bromobenzo[d]oxazole: A mono-brominated derivative with similar reactivity but different substitution patterns.
4-Bromobenzo[d]oxazole: Another mono-brominated derivative with distinct chemical properties.
2,4-Dichlorobenzo[d]oxazole: A dichlorinated analogue with different electronic and steric effects.
Uniqueness: 2,4-Dibromobenzo[d]oxazole is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. The dibrominated structure allows for selective functionalization and enhances its potential as a versatile intermediate in synthetic chemistry. Its unique properties make it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H3Br2NO |
|---|---|
分子量 |
276.91 g/mol |
IUPAC名 |
2,4-dibromo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
InChIキー |
LKPLXERNWQABDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


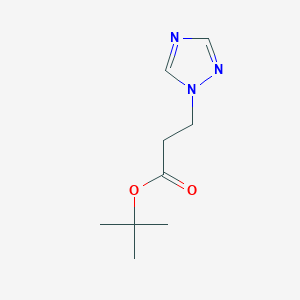


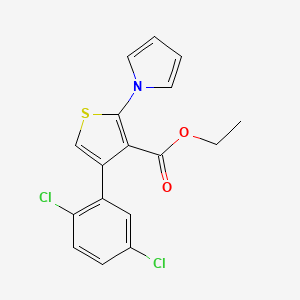
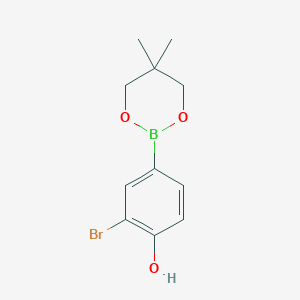

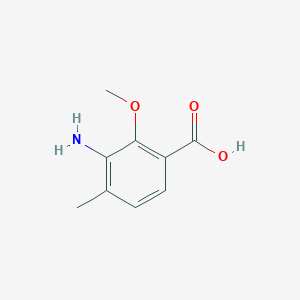
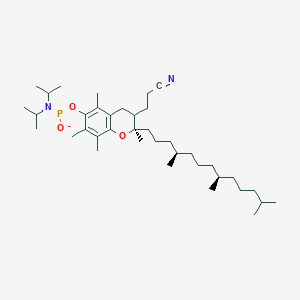
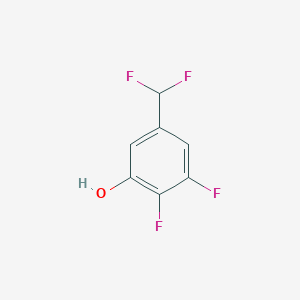
![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)
